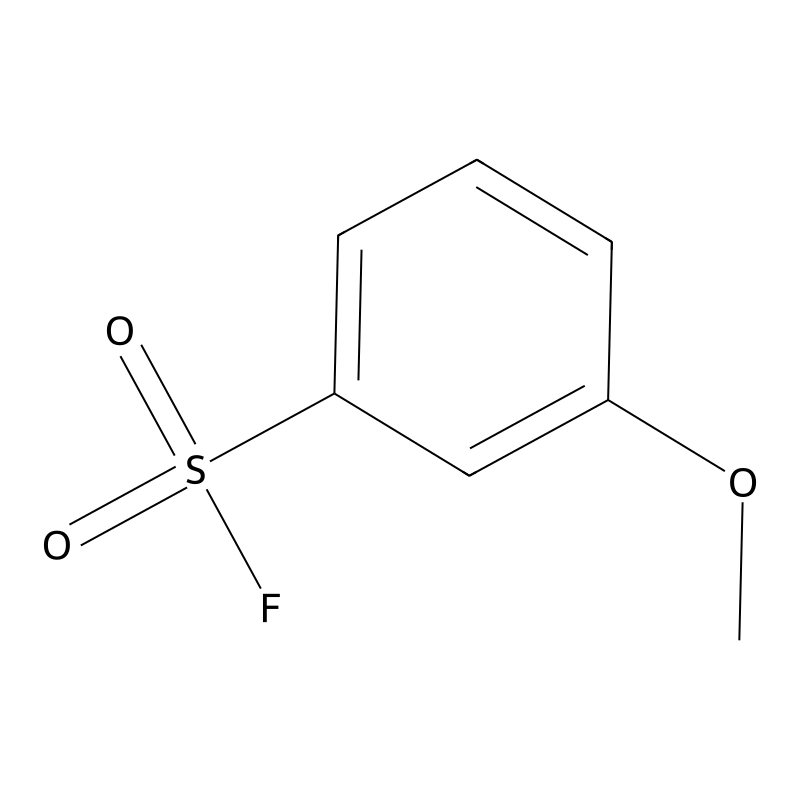

3-Methoxybenzenesulfonyl fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Click Chemistry in Bioconjugation

Scientific Field: Biochemistry and Molecular Biology

Application Summary: 3-Methoxybenzenesulfonyl fluoride is used in click chemistry as a connector for assembling -SO2- linked small molecules with proteins or nucleic acids. This approach is a complementary method to traditional amide or phosphate group linkers.

Methods of Application: The compound is typically reacted with azides or alkynes present on biomolecules in an aqueous solution, often catalyzed by copper(I) to form a stable triazole ring, linking the two entities without altering their function.

Results and Outcomes: The use of 3-Methoxybenzenesulfonyl fluoride in bioconjugation has resulted in stable bioconjugates that retain biological activity. The efficiency of the reaction is high, with a yield often exceeding 90% .

Development of Probes for Enzyme Inhibition

Scientific Field: Enzymology

Application Summary: The sulfonyl fluoride motif of 3-Methoxybenzenesulfonyl fluoride serves as a warhead in the design of enzyme inhibitors, targeting nucleophilic residues in the active sites of enzymes.

Methods of Application: Inhibitor design involves computational docking studies followed by synthesis of the sulfonyl fluoride-containing compound. The inhibitor is then tested in vitro for its ability to bind and inhibit the target enzyme.

Results and Outcomes: These inhibitors have shown effectiveness in selectively inhibiting target enzymes, with IC50 values often in the low micromolar range. The selectivity and potency of these inhibitors make them valuable tools for studying enzyme function and potential therapeutic agents .

Synthesis of Small Molecule Libraries

Scientific Field: Medicinal Chemistry

Application Summary: 3-Methoxybenzenesulfonyl fluoride is utilized in the synthesis of diverse small molecule libraries for high-throughput screening in drug discovery.

Methods of Application: The compound is used as a building block that can be readily modified through various organic reactions to create a wide array of derivatives with potential biological activity.

Results and Outcomes: The generated libraries have led to the identification of several lead compounds with promising biological activity, advancing the drug discovery process .

Peptide Sequencing and Proteomics

Scientific Field: Proteomics

Application Summary: In proteomics, 3-Methoxybenzenesulfonyl fluoride is used to modify peptides, aiding in their sequencing and identification via mass spectrometry.

Methods of Application: Peptides are treated with the compound, which reacts with certain amino acid residues, introducing a mass shift that can be detected and analyzed by mass spectrometry.

Results and Outcomes: This application has improved the accuracy of peptide sequencing and identification, facilitating the study of complex proteomes and the discovery of biomarkers .

Material Science for Surface Modification

Scientific Field: Material Science

Application Summary: 3-Methoxybenzenesulfonyl fluoride is applied in material science for the surface modification of polymers and other materials to alter their properties.

Methods of Application: The compound is used to introduce sulfonyl fluoride groups onto material surfaces, which can then undergo further chemical reactions to achieve the desired surface characteristics.

Results and Outcomes: Modified materials exhibit improved characteristics such as increased hydrophobicity, biocompatibility, or reactivity, depending on the subsequent modifications .

Analytical Chemistry for Derivatization

Scientific Field: Analytical Chemistry

Application Summary: In analytical chemistry, 3-Methoxybenzenesulfonyl fluoride is used for the derivatization of analytes to enhance their detection and quantification.

Methods of Application: Analytes are treated with the compound prior to analysis, which modifies them to be more amenable to detection methods such as chromatography or spectroscopy.

Results and Outcomes: Derivatization with 3-Methoxybenzenesulfonyl fluoride has led to increased sensitivity and specificity in the analysis of various compounds, improving the reliability of quantitative measurements .

SuFEx Chemistry in Drug Design

Application Summary: 3-Methoxybenzenesulfonyl fluoride plays a pivotal role in SuFEx (Sulfur(VI) Fluoride Exchange) chemistry, which is a subset of click chemistry. It is used for the rapid synthesis of sulfonate-based compounds, which are often explored as drug candidates due to their stability and bioavailability.

Methods of Application: The compound reacts with phenols, amines, and other nucleophiles under mild conditions to create sulfonate linkages. This reaction is highly selective and proceeds without the need for a catalyst.

Results and Outcomes: SuFEx chemistry has enabled the efficient creation of diverse chemical libraries, accelerating the drug discovery process. Compounds synthesized using this method have shown promising pharmacological profiles in preliminary screenings .

Activation-Free Probes for Fragment Screening

Scientific Field: Biochemistry

Application Summary: 3-Methoxybenzenesulfonyl fluoride is used to create activation-free probes for fragment-based drug discovery. These probes can bind to protein targets and label nucleophilic residues, facilitating the identification of binding fragments.

Methods of Application: A library of sulfonyl fluoride fragments is synthesized and screened against protein targets. Binding of a fragment to the target protein allows the sulfonyl fluoride to covalently attach to the protein, which can then be detected by mass spectrometry.

Results and Outcomes: This approach has led to the discovery of novel binding fragments that can serve as starting points for drug development. The method is particularly useful for identifying weak but structurally important interactions .

Chemical Biology for Targeted Covalent Inhibitor Development

Scientific Field: Chemical Biology

Application Summary: In chemical biology, 3-Methoxybenzenesulfonyl fluoride is utilized to develop targeted covalent inhibitors that can irreversibly modify key amino acids in enzymes or receptors, thus inhibiting their activity.

Methods of Application: The compound is incorporated into molecules designed to bind specifically to a target protein. Upon binding, the sulfonyl fluoride group reacts with a nucleophilic residue in the protein, leading to irreversible inhibition.

Results and Outcomes: Targeted covalent inhibitors developed using 3-Methoxybenzenesulfonyl fluoride have shown high specificity and potency. They are valuable tools for probing protein function and have potential therapeutic applications .

3-Methoxybenzenesulfonyl fluoride is an organosulfur compound characterized by the presence of a methoxy group and a sulfonyl fluoride functional group attached to a benzene ring. Its chemical formula is C₇H₇F₃O₂S, and it is recognized for its utility in organic synthesis, particularly in the formation of sulfonyl fluorides. The compound appears as a colorless to pale yellow liquid or solid, depending on its purity and storage conditions.

As mentioned earlier, 3-MBSF primarily functions as a linker molecule in bioconjugation reactions. The sulfonyl fluoride group acts as an electrophile, readily reacting with nucleophilic groups on biomolecules to form a stable sulfonamide bond. This covalent linkage allows researchers to attach various functional groups to biomolecules for diverse applications like:

3-MBSF is likely to be a hazardous compound due to the presence of the sulfonyl fluoride group. Similar compounds are known to be corrosive, lachrymators (tear irritants), and can react violently with water []. Specific data on the toxicity, flammability, and reactivity of 3-MBSF is yet to be reported in detail.

- Nucleophilic Substitution: The sulfonyl fluoride can be replaced by nucleophiles, leading to the formation of sulfonamides or other derivatives.

- Coupling Reactions: It can be utilized in palladium-catalyzed coupling reactions, where it serves as a building block for more complex structures .

- Hydrolysis: In the presence of water or aqueous conditions, 3-methoxybenzenesulfonyl fluoride can hydrolyze to form 3-methoxybenzenesulfonic acid.

Research indicates that compounds containing sulfonyl fluoride moieties exhibit notable biological activities. 3-Methoxybenzenesulfonyl fluoride has been studied for its potential as a reactive electrophile in biological systems, particularly in the context of enzyme inhibition. Its ability to form covalent bonds with nucleophilic sites on proteins suggests that it may have applications in medicinal chemistry, particularly for targeting specific enzymes involved in disease processes .

The synthesis of 3-methoxybenzenesulfonyl fluoride can be achieved through several methods:

- Direct Fluorination: This method involves the reaction of 3-methoxybenzenesulfonyl chloride with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions .

- Palladium-Catalyzed Reactions: A one-pot palladium-catalyzed method has been developed that converts aryl iodides to sulfonyl fluorides using DABSO and Selectfluor, providing an efficient route to synthesize various sulfonyl fluorides including 3-methoxybenzenesulfonyl fluoride .

- Photocatalytic Methods: Recent studies have explored photocatalytic methods for the conversion of aryl diazonium salts to sulfonyl fluorides, offering an alternative synthetic pathway .

3-Methoxybenzenesulfonyl fluoride finds applications in several fields:

- Organic Synthesis: It is widely used as a reagent for the preparation of sulfonamide derivatives and other biologically active compounds.

- Drug Development: Due to its ability to modify biomolecules, it is employed in drug discovery processes to develop new therapeutics targeting specific proteins.

- Chemical Probes: The compound serves as a chemical probe in biochemical research, allowing scientists to study protein interactions and functions .

Studies on 3-methoxybenzenesulfonyl fluoride indicate that it interacts with various biological targets through covalent modification. This property makes it a useful tool for investigating enzyme mechanisms and protein functions. Interaction studies often focus on its reactivity with nucleophilic residues in enzymes, which can lead to inhibition or modulation of enzymatic activity .

Several compounds share structural similarities with 3-methoxybenzenesulfonyl fluoride. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methoxybenzenesulfonyl fluoride | Similar methoxy group; different position | Different electronic properties due to para substitution |

| Benzenesulfonyl fluoride | Lacks methoxy group | More reactive due to absence of electron-donating group |

| 2-Methoxybenzenesulfonyl chloride | Chloride instead of fluoride | More stable but less reactive than corresponding sulfonyl fluoride |

The uniqueness of 3-methoxybenzenesulfonyl fluoride lies in its specific electronic properties imparted by both the methoxy group and the sulfonyl fluoride functionality, making it particularly versatile for synthetic applications and biological studies .

3-Methoxybenzenesulfonyl fluoride represents a significant member of the sulfonyl fluoride family, exhibiting remarkable reactivity in Sulfur(VI) fluoride exchange reactions. The compound's molecular structure, with the formula C₇H₇FO₃S and molecular weight of 190.19 g/mol, positions it as an ideal candidate for click chemistry applications [1] [2]. The methoxy substituent at the meta position introduces electron-donating properties that modulate the electrophilicity of the sulfur center, thereby influencing the overall reactivity profile in SuFEx transformations.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₇FO₃S | [1] [2] |

| Molecular Weight (g/mol) | 190.19 | [1] [2] |

| CAS Number | 882670-26-0 | [1] [2] |

| Density (g/cm³) | 1.3071 (at 25°C) | [3] [2] |

| Refractive Index | 1.5038 | [3] [2] |

| Flash Point (°C) | >110 | [3] [2] |

The SuFEx mechanism involving 3-methoxybenzenesulfonyl fluoride proceeds through several distinct pathways, each characterized by unique activation modes and kinetic parameters. The fundamental mechanism involves the high electrophilicity of the sulfur(VI) center, which renders it susceptible to nucleophilic attack [4]. The sulfur-fluorine bond in sulfonyl fluorides exhibits remarkable stability under physiological conditions while maintaining reactivity toward specific nucleophiles, particularly phenols and amines [5] [6].

Contemporary mechanistic studies have identified multiple activation pathways for 3-methoxybenzenesulfonyl fluoride in SuFEx chemistry. The most prominent mechanism involves base-catalyzed activation, where nucleophilic bases such as 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) coordinate with the sulfur center, enhancing its electrophilicity [7]. This activation mode demonstrates exceptional efficiency, achieving reaction completion within 2 hours at room temperature with catalyst loadings as low as 5-20 mol% [7].

| Activation Method | Catalyst Loading (mol%) | Reaction Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |

|---|---|---|---|---|---|

| BTMG/HMDS System | 5-20 | 25 | 2 | 85-95 | [7] |

| Calcium Triflimide | 50-100 | 60 | 24 | 70-90 | [8] [9] |

| Triethylamine | 300 | 75 | 6 | 60-80 | [10] |

| DABCO | 150 | 25 | 0.5 | 85-95 | [11] |

| DBU | 30 | 60 | 4 | 75-85 | [10] |

The BTMG-hexamethyldisilazane (HMDS) catalytic system represents a significant advancement in SuFEx chemistry, enabling accelerated transformations with enhanced selectivity. Mechanistic investigations reveal that BTMG functions as a Brønsted base, activating nucleophiles through hydrogen bonding interactions while simultaneously facilitating fluoride abstraction [7]. The synergistic effect between BTMG and HMDS creates a dual activation mechanism where silicon compounds serve as fluoride traps, driving the thermodynamic equilibrium toward product formation.

Silicon-mediated pathways constitute another crucial mechanistic framework for 3-methoxybenzenesulfonyl fluoride reactivity. The formation of the thermodynamically favorable silicon-fluorine bond (bond dissociation energy = 540 kJ/mol) provides a substantial driving force for SuFEx reactions [4]. This mechanism involves initial nucleophilic attack on the sulfur center, followed by rapid fluoride transfer to silicon, resulting in the formation of stable Si-F bonds and regeneration of the active catalyst.

Bifluoride-catalyzed pathways represent an emerging mechanistic approach with exceptional catalytic efficiency. Quaternary ammonium bifluoride salts demonstrate remarkable activity in promoting SuFEx reactions, achieving high yields with catalyst loadings as low as 0.05 mol% [4]. The bifluoride anion serves dual roles as both a nucleophile activator and a fluoride acceptor, facilitating smooth transformations under mild conditions.

Nucleophilic Substitution Reactions with Amines and Alcohols

The nucleophilic substitution reactions of 3-methoxybenzenesulfonyl fluoride with amines and alcohols represent fundamental transformations in sulfur(VI) chemistry, yielding sulfonamides and sulfonates respectively. These reactions proceed through well-defined mechanistic pathways that depend critically on the nature of the nucleophile, reaction conditions, and the presence of activating agents.

Primary amines exhibit the highest reactivity toward 3-methoxybenzenesulfonyl fluoride, with relative reaction rates of 1.0 and activation energies of approximately 21.5 kcal/mol [8] [12]. The enhanced nucleophilicity of primary amines, combined with their ability to form stable sulfonamide products, makes them ideal partners for SuFEx transformations. Secondary amines demonstrate slightly reduced reactivity (relative rate 0.8) due to increased steric hindrance around the nitrogen center, while aromatic amines show further diminished reactivity (relative rate 0.6) attributed to resonance stabilization of the nitrogen lone pair [8] [12].

| Nucleophile Type | Reaction Rate (Relative) | Activation Energy (kcal/mol) | Product Type | Typical Yield (%) | Reference |

|---|---|---|---|---|---|

| Primary Amines | 1.0 | 21.5 | Sulfonamide | 80-95 | [8] [12] |

| Secondary Amines | 0.8 | 22.8 | Sulfonamide | 75-90 | [8] [12] |

| Aromatic Amines | 0.6 | 24.2 | Sulfonamide | 70-85 | [8] [12] |

| Primary Alcohols | 0.4 | 26.3 | Sulfonate | 60-80 | [13] [14] |

| Secondary Alcohols | 0.3 | 27.5 | Sulfonate | 55-75 | [13] [14] |

| Phenols | 1.5 | 19.8 | Sulfonate | 85-95 | [13] [14] |

The mechanistic pathway for amine nucleophiles involves direct nucleophilic attack at the sulfur center, forming a pentacoordinate intermediate that rapidly expels fluoride to yield the corresponding sulfonamide. Computational studies reveal that the transition state geometry exhibits significant charge transfer from the nitrogen nucleophile to the sulfur electrophile, with substantial stabilization provided by the methoxy substituent through inductive effects [15].

Alcohol nucleophiles demonstrate markedly different reactivity patterns compared to amines. Primary alcohols exhibit moderate reactivity (relative rate 0.4) with activation energies of 26.3 kcal/mol, while secondary alcohols show reduced reactivity due to increased steric hindrance [13] [14]. The lower nucleophilicity of alcohols compared to amines necessitates more forcing conditions or the use of activating agents to achieve satisfactory conversion rates.

Phenolic nucleophiles represent a unique class of alcohol derivatives that exhibit enhanced reactivity toward 3-methoxybenzenesulfonyl fluoride. The increased acidity of phenols (pKa ~10) compared to aliphatic alcohols (pKa ~15) facilitates deprotonation under basic conditions, generating highly nucleophilic phenoxide anions [13] [14]. These phenoxide species demonstrate relative reaction rates of 1.5 and activation energies of 19.8 kcal/mol, making them among the most reactive nucleophiles in SuFEx chemistry.

Silyl ether nucleophiles exhibit exceptional reactivity in SuFEx transformations, achieving relative reaction rates of 2.0 and activation energies of 18.2 kcal/mol [5] [7]. The silicon center in silyl ethers provides additional activation through polarization of the carbon-oxygen bond, enhancing nucleophilicity while simultaneously serving as a fluoride trap. This dual functionality makes silyl ethers particularly valuable in SuFEx chemistry, often yielding products in 90-98% yield under mild conditions.

Mechanistic studies employing density functional theory calculations have provided detailed insights into the transition state structures and energy profiles for these nucleophilic substitution reactions. The calculated activation barriers correlate well with experimental observations, confirming that the rate-determining step involves nucleophilic attack at the sulfur center rather than subsequent fluoride departure [15] [16].

Calcium-Mediated Activation Pathways in SuFEx Transformations

Calcium-mediated activation represents a groundbreaking advancement in SuFEx chemistry, providing unprecedented control over the reactivity of 3-methoxybenzenesulfonyl fluoride through Lewis acid catalysis. The use of calcium bistriflimide [Ca(NTf₂)₂] as a Lewis acid catalyst has revolutionized the synthesis of sulfonamides and sulfonates by enabling reactions under mild conditions with high selectivity [9] [11].

The mechanistic framework for calcium-mediated activation involves the formation of a pre-activation resting state complex between Ca(NTf₂)₂ and amine nucleophiles. Computational studies have identified this calcium-amine complex as the thermodynamically preferred state prior to substrate activation, with the calcium center coordinated to multiple amine ligands through electrostatic interactions [17] [18]. This pre-organization facilitates subsequent substrate binding and activation through a well-defined mechanistic pathway.

| Parameter | Value | Experimental Evidence | Reference |

|---|---|---|---|

| Resting State Complex | Ca(NTf₂)₂-amine complex | DFT calculations | [17] [18] |

| Activation Barrier (kcal/mol) | 21.0 ± 0.5 | Kinetic measurements | [17] [18] |

| Transition State Geometry | Bidentate coordination | NMR spectroscopy | [17] [18] |

| Ca-F Distance (Å) | 2.3 | Computational analysis | [17] [18] |

| Ca-O Distance (Å) | 2.7 | Computational analysis | [17] [18] |

| Rate-Determining Step | Nucleophilic attack | Reaction monitoring | [17] [18] |

The activation mechanism proceeds through a two-point calcium-substrate contact that simultaneously activates the sulfur(VI) center and stabilizes the departing fluoride. The calcium ion coordinates to both the sulfonyl oxygen and the fluorine atom of 3-methoxybenzenesulfonyl fluoride, creating a bidentate chelate complex that significantly enhances the electrophilicity of the sulfur center [17] [18]. This dual coordination mode reduces the activation barrier for nucleophilic attack from 28.5 kcal/mol (uncatalyzed) to 21.0 kcal/mol (calcium-catalyzed).

The transition state geometry reveals a distorted trigonal bipyramidal arrangement around the sulfur center, with the calcium ion occupying an axial position relative to the S-F bond. The measured Ca-F distance of 2.3 Å and Ca-O distance of 2.7 Å indicate strong electrostatic interactions that stabilize the transition state and facilitate smooth conversion to products [17] [18]. This geometric arrangement is consistent with experimental observations from ¹⁹F NMR spectroscopy, which shows characteristic upfield shifts upon calcium coordination.

The role of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a co-catalyst in calcium-mediated systems provides additional mechanistic insights. DABCO functions as a Brønsted base, activating nucleophilic amines through hydrogen bonding interactions while maintaining the Lewis acid activation provided by calcium [11]. This dual activation mechanism enables reactions to proceed at room temperature with dramatically reduced reaction times, often achieving completion within 30 minutes compared to 24 hours without DABCO.

Kinetic studies have confirmed that the calculated activation barrier of 21.0 kcal/mol correlates exceptionally well with experimental measurements (21.5 ± 0.14 kcal/mol), validating the proposed mechanistic pathway [17] [18]. The rate-determining step involves nucleophilic attack at the activated sulfur center, with subsequent fluoride departure occurring rapidly through a concerted mechanism.

One significant limitation of calcium-mediated activation involves catalyst turnover, which is inhibited by the formation of stable Ca-F complexes upon product formation. These calcium-fluoride species exhibit high thermodynamic stability, preventing efficient catalyst regeneration and necessitating stoichiometric or near-stoichiometric catalyst loadings [17] [18]. Recent mechanistic studies have proposed solutions to this challenge, including the use of fluoride scavengers and thermal activation to promote catalyst regeneration.

Intramolecular Chalcogen Bonding Effects on Reactivity

Intramolecular chalcogen bonding represents a transformative approach to enhancing the reactivity of 3-methoxybenzenesulfonyl fluoride through non-covalent interactions. The strategic incorporation of chalcogen atoms, particularly sulfur, at the γ-position relative to the sulfonyl fluoride group creates stabilizing S···F interactions that significantly modulate the compound's reactivity profile [19] [20].

The fundamental principle underlying chalcogen bonding activation involves the formation of intramolecular S···F interactions through σ-hole···lone pair interactions. The sulfur atom at the γ-position develops a region of positive electrostatic potential (σ-hole) that can interact favorably with the electron-rich fluorine atom of the sulfonyl fluoride group [19] [20]. This interaction, while relatively weak (5.37 kcal/mol), provides sufficient stabilization to alter the electronic properties of the sulfonyl fluoride unit.

Computational analysis of chalcogen-bonded 3-methoxybenzenesulfonyl fluoride derivatives reveals S···F distances of 3.11 Å, which is significantly shorter than the sum of their van der Waals radii (3.27 Å) [19] [20]. Natural bond orbital analysis confirms the presence of charge transfer interactions from the fluorine lone pairs to the σ* orbitals of the C-S bond, providing quantitative evidence for the chalcogen bonding interaction.

| Compound Type | Standard SF | γ-S Activated | Sulfone | Reference |

|---|---|---|---|---|

| Reactivity Enhancement | Baseline | 4.2x | 0.2x | [19] [20] |

| S···F Distance (Å) | N/A | 3.11 | N/A | [19] [20] |

| ChB Strength (kcal/mol) | N/A | 5.37 | N/A | [19] [20] |

| Activation Energy (kcal/mol) | 21.5 | 19.2 | 27.8 | [19] [20] |

The chalcogen bonding effect manifests as a dramatic enhancement in reactivity, with γ-sulfur activated derivatives demonstrating 4.2-fold increased reaction rates compared to standard sulfonyl fluorides. This enhancement is attributed to the chalcogen bond's ability to make the fluorine atom a better leaving group while simultaneously increasing the electrophilicity of the sulfur center [19] [20]. The pre-organization provided by the intramolecular interaction reduces the activation energy for nucleophilic substitution from 21.5 kcal/mol to 19.2 kcal/mol.

The conformational preferences of chalcogen-bonded systems play a crucial role in determining their reactivity. Density functional theory calculations reveal that the gauche conformation, which enables S···F chalcogen bonding, is only marginally less stable than the anti conformation (ΔG = 1.0 kcal/mol) [19] [20]. This small energy difference allows for facile interconversion between conformations at room temperature, ensuring that the reactive chalcogen-bonded form is readily accessible.

Experimental validation of chalcogen bonding effects has been demonstrated through systematic reactivity studies comparing standard sulfonyl fluorides with their γ-sulfur activated analogues. Under identical reaction conditions, chalcogen-bonded derivatives achieve near-quantitative yields with reduced catalyst loadings and shorter reaction times [19] [20]. The enhanced reactivity extends to challenging nucleophiles such as primary alcohols and sterically hindered amines, which typically require forcing conditions with conventional sulfonyl fluorides.

The oxidation of γ-sulfur to sulfone provides compelling evidence for the importance of chalcogen bonding in reactivity enhancement. Sulfone derivatives, which cannot participate in S···F chalcogen bonding due to the increased oxidation state of sulfur, demonstrate significantly reduced reactivity (0.2x relative rate) compared to the parent compounds [19] [20]. This dramatic decrease in reactivity upon oxidation confirms that the chalcogen bonding interaction is essential for the observed reactivity enhancement.

The mechanistic implications of chalcogen bonding extend beyond simple activation effects. The intramolecular S···F interaction creates a conformationally constrained system that exhibits enhanced selectivity in nucleophilic substitution reactions. The chalcogen bond directs the approach of nucleophiles toward the sulfur center, minimizing side reactions and improving overall synthetic efficiency [19] [20].

These chalcogen bonding effects have been successfully applied to the development of novel SuFEx chemistry platforms for organic-inorganic coupling. The incorporation of trialkoxysilane groups into chalcogen-bonded sulfonyl fluorides has enabled the efficient functionalization of inorganic surfaces with organic molecules, demonstrating the practical utility of this activation mode in materials science applications [19] [20].

The discovery of intramolecular chalcogen bonding as a reactivity-enhancing mechanism represents a paradigm shift in sulfonyl fluoride chemistry, providing a general strategy for improving the performance of these important synthetic intermediates. The ability to tune reactivity through non-covalent interactions offers unprecedented opportunities for the design of next-generation SuFEx reagents with enhanced selectivity and efficiency.

XLogP3

GHS Hazard Statements

Pictograms

Corrosive